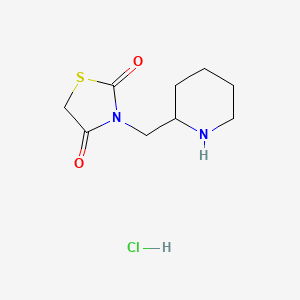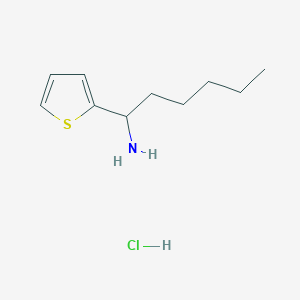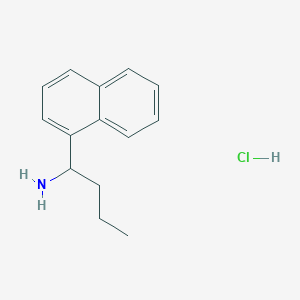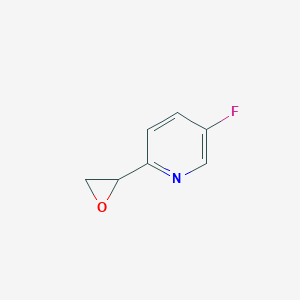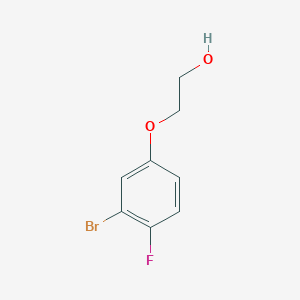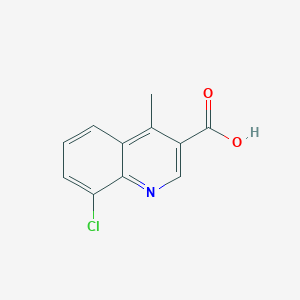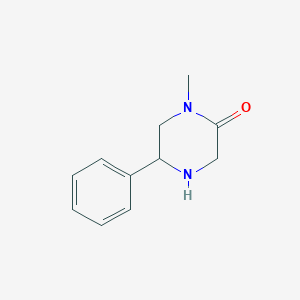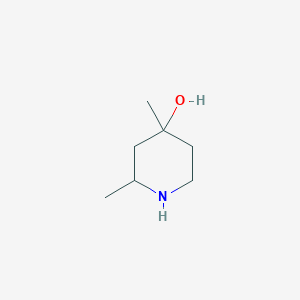![molecular formula C21H31Cl2N3O2 B1457687 2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole hydrochloride hydrate (1:2:2) CAS No. 1186653-04-2](/img/structure/B1457687.png)
2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole hydrochloride hydrate (1:2:2)
説明
This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. Indoles are widely distributed in the natural environment and can be produced by a variety of bacteria . They are also found in many types of plants and are a component of many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also has a pyridinyl group attached, which is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Indoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that this compound would undergo would depend on the conditions and the other compounds present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of indoles include a high boiling point due to the presence of the aromatic ring, and solubility in many organic solvents . The specific properties of this compound would depend on the additional functional groups present.科学的研究の応用
Crystal and Molecular Structures
Research by Rybakov et al. (2011) explored the crystal and molecular structures of closely related compounds, providing a basis for understanding the physicochemical properties and potential applications of the molecule . Their study utilized single-crystal X-ray diffraction to reveal the compounds' structures, focusing on hydrogen bonding and structural refinement, which is crucial for the development of pharmaceuticals and materials science (Rybakov et al., 2011).
Receptor Activity and Synthesis
A study by Ivachtchenko et al. (2013) synthesized a series of new compounds related to the chemical , testing their activity on therapeutic targets like GPC-receptors, ion channels, and neurotransmitter transporters. This work emphasizes the importance of structural modifications on receptor activity, offering insights into the compound's potential therapeutic applications (Ivachtchenko et al., 2013).
Antiviral Activity
Research by Ivashchenko et al. (2014) investigated the antiviral activity of derivatives, including those structurally similar to our compound of interest. Although the synthesized compounds showed limited activity against specific viruses, this work contributes to the broader understanding of the chemical's potential in antiviral drug development (Ivashchenko et al., 2014).
Host-Guest Complexation
Konkina et al. (2015) studied the interaction between β-glycyrrhizic acid and a compound structurally related to our molecule of interest, demonstrating the formation of a host-guest complex. This research provides a foundation for understanding how such compounds could be used in molecular recognition and drug delivery systems (Konkina et al., 2015).
Synthesis of Fused Systems
Smirnova et al. (2010) explored the synthesis of new heterocyclic systems, providing a methodological foundation that could be applied to the synthesis and functionalization of compounds like the one . This work is relevant for developing pharmaceuticals and materials with specific electronic or photophysical properties (Smirnova et al., 2010).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole;dihydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3.2ClH.2H2O/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17;;;;/h4-7,12-13H,8-11,14H2,1-3H3;2*1H;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOPXOWEHMCQPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.O.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole hydrochloride hydrate (1:2:2) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



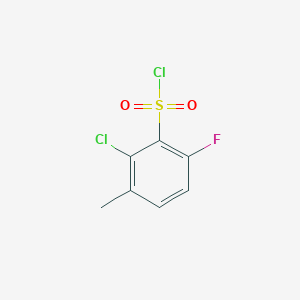
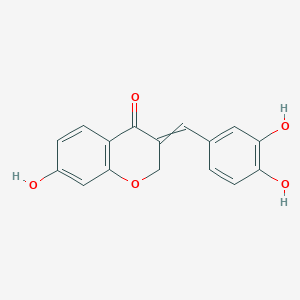

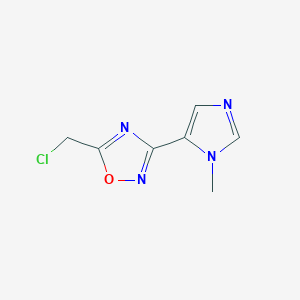
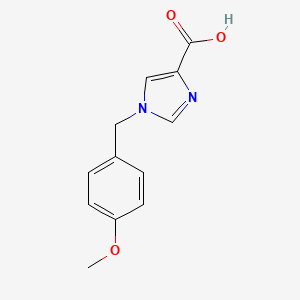
![6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B1457614.png)
